molecular formula C12H13N3O B13868194 4-(Pyridin-3-ylmethoxy)benzene-1,2-diamine

4-(Pyridin-3-ylmethoxy)benzene-1,2-diamine

Cat. No.: B13868194
M. Wt: 215.25 g/mol
InChI Key: ACYDUVMGNIBNPV-UHFFFAOYSA-N
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Description

4-(Pyridin-3-ylmethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C12H13N3O. It is a derivative of benzene and pyridine, featuring a methoxy group attached to the benzene ring and a pyridine ring attached via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-ylmethoxy)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzene-1,2-diamine with pyridine-3-carboxaldehyde under acidic conditions. The reaction typically proceeds via a condensation mechanism, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-ylmethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(Pyridin-3-ylmethoxy)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-ylmethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-2-ylmethoxy)benzene-1,2-diamine
  • 4-(Pyridin-4-ylmethoxy)benzene-1,2-diamine
  • 4-(Pyridin-3-ylmethoxy)benzene-1,3-diamine

Uniqueness

4-(Pyridin-3-ylmethoxy)benzene-1,2-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the methoxy group can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

4-(pyridin-3-ylmethoxy)benzene-1,2-diamine

InChI

InChI=1S/C12H13N3O/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9/h1-7H,8,13-14H2

InChI Key

ACYDUVMGNIBNPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC2=CC(=C(C=C2)N)N

Origin of Product

United States

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